molecular formula C4H9ClN4 B13529010 4-methyl-1H-pyrazole-3,5-diamine hydrochloride

4-methyl-1H-pyrazole-3,5-diamine hydrochloride

Cat. No.: B13529010
M. Wt: 148.59 g/mol
InChI Key: KSABRHIQULSMQD-UHFFFAOYSA-N
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Description

4-Methyl-1H-pyrazole-3,5-diamine hydrochloride is a high-value chemical building block offered as a high-purity solid for research and development purposes. This compound, with the molecular formula C4H9ClN4 , is a versatile precursor in medicinal chemistry and drug discovery, particularly in the synthesis of more complex heterocyclic systems. As a diaminopyrazole derivative, it provides multiple reactive sites that can be utilized in condensation and cyclization reactions to create novel molecules with potential biological activity. Researchers can leverage this compound in developing targeted libraries for pharmaceutical screening. This product requires specific handling and storage conditions to maintain its stability and is shipped using cold-chain transportation protocols . It is critical to consult the Safety Data Sheet (MSDS) prior to use, as this compound is classified with the signal word 'Danger' and hazard statement H314, indicating it causes severe skin burns and eye damage . This chemical is provided strictly For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C4H9ClN4

Molecular Weight

148.59 g/mol

IUPAC Name

4-methyl-1H-pyrazole-3,5-diamine;hydrochloride

InChI

InChI=1S/C4H8N4.ClH/c1-2-3(5)7-8-4(2)6;/h1H3,(H5,5,6,7,8);1H

InChI Key

KSABRHIQULSMQD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NN=C1N)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-1H-pyrazole-3,5-diamine hydrochloride typically involves the reaction of 4-methyl-1H-pyrazole with ammonia or an amine source under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, at elevated temperatures. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-methyl-1H-pyrazole-3,5-diamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The compound can undergo substitution reactions with various electrophiles, leading to the formation of substituted pyrazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can have different functional groups attached to the pyrazole ring.

Scientific Research Applications

Scientific Research Applications

  • Chemistry 4-Methyl-1H-pyrazole-3,5-diamine serves as a building block in synthesizing complex molecules and materials.
  • Biology The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
  • Medicine It is being explored in drug development for targeting specific enzymes or receptors. Furthermore, 4-arylazo-3,5-diamino-1H-pyrazoles, a related compound, have been identified as anti-biofilm agents . These compounds can reduce c-di-GMP levels by stimulating the activity of P. aeruginosa PDE, BifA .
  • Industry It sees use in the production of dyes, pigments, and other industrial chemicals.

Biochemical Analysis

4-Methyl-1H-pyrazole-3,5-diamine significantly impacts biochemical reactions because of its capacity to interact with proteins, enzymes, and other biomolecules. It can inhibit certain enzymes, such as alcohol dehydrogenase, by binding to the active site and preventing substrate access. The compound influences cell signaling pathways, gene expression, and cellular metabolism and can modulate the expression of genes involved in oxidative stress response, leading to altered cellular metabolism and increased resistance to oxidative damage.

Molecular Mechanisms

At the molecular level, 4-methyl-1H-pyrazole-3,5-diamine can bind to particular biomolecules, such as receptors and enzymes, which leads to the activation or inhibition of their functions. For instance, it binds to alcohol dehydrogenase, resulting in enzyme inhibition, which affects the metabolic pathway of alcohol detoxification.

Medical Applications and Pharmacological Effects

Pyrazole compounds, including 4-methyl-1h-pyrazole-3,5-diamine, are known for their diverse pharmacological effects. Research is being conducted to explore its use in drug development, particularly for targeting specific enzymes or receptors. It exhibits antileishmanial and antimalarial activities. Additionally, 4-arylazo-3,5-diamino-pyrazole derivatives have potential as antimitotic and apoptotic drugs, particularly anticancer and/or antiviral drugs . They also have applications as antifungal agents .

Potential as Anti-Biofilm Agents

4-Arylazo-3,5-diamino-1H-pyrazoles have been identified as a novel group of anti-biofilm agents . A structure-activity relationship (SAR) study based on 60 analogues revealed a potent anti-biofilm compound, which reduces c-di-GMP levels .

Applications in Synthesis

Mechanism of Action

The mechanism of action of 4-methyl-1H-pyrazole-3,5-diamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to various biological effects, depending on the target enzyme and the pathway involved.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs of 4-methyl-1H-pyrazole-3,5-diamine hydrochloride include:

Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Applications Reference
4-Nitro-1H-pyrazole-3,5-diamine hydrochloride C₃H₆ClN₅O₂ 191.57 C4-nitro, HCl salt High-energy material precursor; 80% yield via HCl/MeOH synthesis [5]
N3-Methyl-1H-pyrazole-3,5-diamine hydrochloride C₄H₉ClN₄ 148.60 N3-methyl, HCl salt Positional isomer; catalogued as a building block [7]
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) C₂₁H₁₅ClN₆O 403.1 Chloro, methyl, cyano Pharmaceutical intermediate; mp 133–135°C, 68% yield [1]

Key Observations :

  • Substituent Effects :
    • Electron-withdrawing groups (e.g., nitro in C₃H₆ClN₅O₂) increase reactivity for energetic applications, whereas electron-donating groups (e.g., methyl in the target compound) enhance stability for pharmaceutical intermediates .
    • Positional Isomerism : The N3-methyl isomer (C₄H₉ClN₄) differs from the 4-methyl target in methyl group placement, affecting hydrogen bonding and solubility .
  • Salt Formation : Hydrochloride salts (common in [5], [7]) improve aqueous solubility, critical for biological or catalytic applications.

Comparison :

  • The target compound’s synthesis likely parallels 4-nitro-1H-pyrazole-3,5-diamine HCl, involving acid-mediated salt formation.
  • Microwave-assisted synthesis ([3]) offers faster reaction times compared to conventional methods in [1], [5].

Physical and Spectral Properties

  • Spectral Data: ¹H-NMR: Methyl groups in analogs (e.g., 3a: δ 2.66 ppm ) show characteristic singlet peaks. MS/IR: Nitro and cyano substituents introduce distinct IR stretches (e.g., 2230 cm⁻¹ for cyano in 3b ).

Biological Activity

4-Methyl-1H-pyrazole-3,5-diamine hydrochloride is a compound belonging to the pyrazole family, recognized for its diverse biological activities. Its chemical structure includes two amino groups at the 3 and 5 positions of the pyrazole ring and a methyl group at the 4 position, contributing to its unique pharmacological properties. This article reviews its biological activities, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C₄H₉ClN₄
  • Molecular Weight : Approximately 148.59 g/mol

The compound's structure allows it to engage in various biochemical interactions, influencing its biological activity.

Biological Activities

This compound exhibits significant biological activities, particularly in the following areas:

Antimicrobial Activity

Research indicates that this compound has potent antimicrobial properties. It has been tested against various pathogens, including:

  • Leishmania aethiopica : Exhibits antileishmanial activity by inhibiting growth and proliferation of the parasite.
  • Plasmodium berghei : Demonstrates antimalarial effects through similar inhibitory mechanisms.
  • Mycobacterium tuberculosis : Recent studies have shown that derivatives of this compound display excellent anti-tubercular activity against resistant strains .

Anticancer Properties

The compound has also shown promise as an anticancer agent. It inhibits cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to apoptosis in cancer cells, making it a potential candidate for cancer therapy .

Enzyme Inhibition

This compound has been found to inhibit several enzymes:

  • Alcohol Dehydrogenase : By binding to the active site, it prevents substrate access and alters metabolic pathways related to alcohol detoxification.
  • Other Enzymes : Its interaction with various enzymes influences cellular metabolism and gene expression related to oxidative stress response.

The biological activity of this compound is attributed to several mechanisms:

  • Binding Affinity : The compound binds to specific biomolecules (e.g., enzymes and receptors), leading to inhibition or modulation of their functions.
  • Cellular Effects : It affects cell signaling pathways and gene expression, particularly those involved in oxidative stress response.
  • Subcellular Localization : The compound localizes in cytoplasmic and mitochondrial compartments, influencing various cellular processes.

Pharmacokinetics

Studies indicate that this compound has favorable pharmacokinetic properties:

  • Bioavailability : It exhibits sufficient bioavailability to exert its effects in vitro and in vivo.
  • Transport and Distribution : The compound is transported by specific transporters and accumulates in tissues such as the liver and kidneys, where it exerts its biochemical effects.

Research Findings

Recent studies have highlighted the effectiveness of this compound across various applications:

Activity TypeTarget Pathogen/ConditionFindings
AntileishmanialLeishmania aethiopicaPotent inhibitory effects observed
AntimalarialPlasmodium bergheiEffective growth inhibition noted
Anti-tubercularMycobacterium tuberculosisExcellent activity against resistant strains
AnticancerVarious cancer cell linesInduces apoptosis via CDK inhibition

Case Studies

A notable case study involved the synthesis of pyrazole derivatives that were tested against multidrug-resistant strains of Mycobacterium tuberculosis. The derivatives exhibited minimum inhibitory concentrations (MIC) significantly lower than standard treatments, indicating their potential as new anti-tubercular agents .

Q & A

Q. What safety protocols are critical when handling this compound in high-temperature reactions?

  • Methodology :
  • Ventilation : Use fume hoods to avoid inhalation of HCl vapors.
  • PPE : Acid-resistant gloves, goggles, and lab coats.
  • Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .

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